molecular formula C8H7BN2O2S B14088909 (5-(Pyrimidin-2-yl)thiophen-2-yl)boronic acid

(5-(Pyrimidin-2-yl)thiophen-2-yl)boronic acid

Cat. No.: B14088909
M. Wt: 206.03 g/mol
InChI Key: PAANIKCEAODEPE-UHFFFAOYSA-N
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Description

(5-(Pyrimidin-2-yl)thiophen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring, which is further substituted with a pyrimidine moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Pyrimidin-2-yl)thiophen-2-yl)boronic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis or the Gewald reaction.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring can be introduced via nucleophilic substitution reactions or cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-(Pyrimidin-2-yl)thiophen-2-yl)boronic acid undergoes several types of chemical reactions:

    Suzuki-Miyaura Cross-Coupling: This is the most prominent reaction involving this compound.

    Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.

    Substitution Reactions: The thiophene and pyrimidine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Boronic Esters: Formed through oxidation of the boronic acid group.

Scientific Research Applications

(5-(Pyrimidin-2-yl)thiophen-2-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-(Pyrimidin-2-yl)thiophen-2-yl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(Pyrimidin-2-yl)thiophen-2-yl)boronic acid is unique due to the presence of both the thiophene and pyrimidine rings, which confer distinct electronic properties and reactivity. This dual functionality makes it a versatile building block in organic synthesis.

Properties

Molecular Formula

C8H7BN2O2S

Molecular Weight

206.03 g/mol

IUPAC Name

(5-pyrimidin-2-ylthiophen-2-yl)boronic acid

InChI

InChI=1S/C8H7BN2O2S/c12-9(13)7-3-2-6(14-7)8-10-4-1-5-11-8/h1-5,12-13H

InChI Key

PAANIKCEAODEPE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(S1)C2=NC=CC=N2)(O)O

Origin of Product

United States

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